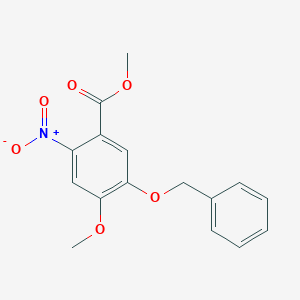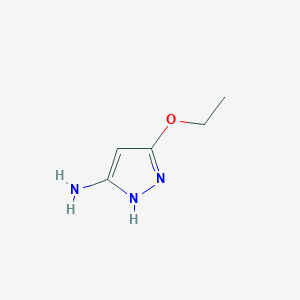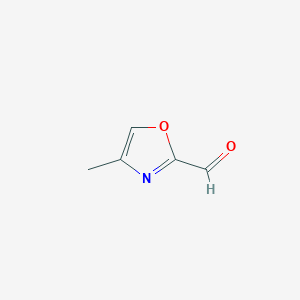
Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Vue d'ensemble
Description
Di-tert-butyl pyrazolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4. It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazolidine derivatives has been reported in the literature . One method involves the use of di-tert-butyl hydrazine-1,2-dicarboxylate as a donor and pyrrolidine as a catalyst . Another method involves the cyclization of a compound with 1,3-dibromopropane under phase transfer conditions followed by deprotection of 1,2-di-tert-butoxycarbonylpyrazolidine .Molecular Structure Analysis
The molecular structure of Di-tert-butyl pyrazolidine-1,2-dicarboxylate is represented by the formula C13H24N2O4. The molecular weight of the compound is 272.34 g/mol.Applications De Recherche Scientifique
Synthesis of Aminobicyclopyrazolone : A study by Boros et al. (2001) presented a convenient synthesis method for aminobicyclopyrazolone hydrochloride, starting from di-tert-butyl hydrazodiformate. This method involves the cyclization of di-tert-butyl hydrazodiformate with 1,3-dibromopropane, followed by deprotection to yield pyrazolidine hydrochloride, which is then used in further steps to synthesize aminobicyclopyrazolone hydrochloride. This approach is noted for avoiding the need for distillation of pyrazolidine and flash chromatography, leading to higher overall yields compared to traditional methods (Boros, Bouvier, Randhawa, & Rabinowitz, 2001).
One-Pot Synthesis of 2-Amino-4H-Pyrans : Zonouzi et al. (2006) reported a one-pot synthesis of various 2-amino-4H-pyrans, which are compounds with significant biological activity and applications as anti-cancer, antihypertensive, and coronary dilating agents. This synthesis involved the use of di-tert-butyl-2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate and related compounds, showcasing the application of Di-tert-butyl pyrazolidine-1,2-dicarboxylate derivatives in pharmaceutical synthesis (Zonouzi, Kazemi, & Nezamabadi, 2006).
Protection of Secondary Amine in Pyrazole Derivative : A 2020 study explored the protection of secondary amine in a substituted pyrazole derivative using Di-tert-butyl dicarbonate (Boc), a compound related to Di-tert-butyl pyrazolidine-1,2-dicarboxylate, as a protecting agent. This study demonstrated the utility of Di-tert-butyl dicarbonate in the synthesis of anticancer compounds, highlighting its role in green synthetic chemistry due to good yields and fewer side products (2020).
Chiral Auxiliary and Dipeptide Synthesis : Studer, Hintermann, & Seebach (1995) reported the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, another derivative, as a chiral auxiliary in dipeptide synthesis. This compound was used for the preparation of enantiomerically pure compounds, demonstrating its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
Di-tert-butyl pyrazolidine-1,2-dicarboxylate is intended for research use only . It is recommended to use personal protective equipment as required and to ensure adequate ventilation when handling the compound . The compound is classified as a warning signal word, with hazard statements including H315, H319, and H335 .
Propriétés
IUPAC Name |
ditert-butyl pyrazolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVHTYTEYACIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464135 | |
| Record name | Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |
CAS RN |
146605-64-3 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-pyrazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146605-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl pyrazolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















